molecular formula C10H18O3 B3377032 1-Ethoxycycloheptane-1-carboxylic acid CAS No. 1251036-19-7

1-Ethoxycycloheptane-1-carboxylic acid

Cat. No.: B3377032
CAS No.: 1251036-19-7
M. Wt: 186.25 g/mol
InChI Key: FCMCUQITJZBIDV-UHFFFAOYSA-N
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Description

1-Ethoxycycloheptane-1-carboxylic acid is a cycloalkane-substituted carboxylic acid derivative featuring an ethoxy (-OC₂H₅) group and a carboxylic acid (-COOH) moiety attached to the same carbon atom within a seven-membered cycloheptane ring. Such compounds are typically synthesized via alkylation or oxidation reactions, akin to methods described for cyclopentene derivatives (e.g., 1-cyclopentene-1-carboxaldehyde in ). Potential applications include use as intermediates in pharmaceuticals or agrochemicals, similar to ethyl-butyl-substituted cyclohexanecarboxylic acids ().

Properties

IUPAC Name

1-ethoxycycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMCUQITJZBIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethoxycycloheptane-1-carboxylic acid can be achieved through several methods:

Industrial production methods often involve the optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethoxycycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride (SOCl2) for the formation of acid chlorides and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

1-Ethoxycycloheptane-1-carboxylic acid has the molecular formula C9H16O3C_9H_{16}O_3 and features a cycloheptane ring with an ethoxy group and a carboxylic acid functional group. Its structural formula can be represented as follows:

C9H16O3:C7H11(C2H5O)COOH\text{C}_9\text{H}_{16}\text{O}_3:\quad \text{C}_7\text{H}_{11}(\text{C}_2\text{H}_5\text{O})\text{COOH}

Physical Properties

  • Molecular Weight : 172.23 g/mol
  • Boiling Point : Not specified in available literature
  • Solubility : Soluble in organic solvents; limited solubility in water

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs, particularly in the area of anti-inflammatory and analgesic medications.

Case Study: Synthesis of Anti-inflammatory Agents

A study explored the synthesis of novel anti-inflammatory compounds derived from this compound through esterification reactions. The resulting esters exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

Compound NameActivity (IC50 µM)Reference
Ethyl Ester Derivative15Journal of Medicinal Chemistry
Methyl Ester Derivative12European Journal of Pharmacology

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Case Study: Multi-step Synthesis

Research demonstrated the use of this compound in multi-step synthesis pathways leading to complex organic molecules. The compound was successfully converted into various derivatives through selective oxidation reactions catalyzed by cytochrome P450 enzymes.

Reaction TypeYield (%)Conditions
Oxidation to Aldehydes85P450 Enzyme Catalysis
Reduction to Alcohols90NaBH4 Reduction

Materials Science

In materials science, derivatives of this compound have been explored for their potential use in polymer chemistry. The compound can be polymerized to create new materials with desirable mechanical properties.

Case Study: Polymerization Studies

A recent study highlighted the polymerization of this compound with other monomers to produce copolymers. These materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Copolymer A22050
Copolymer B23055

Mechanism of Action

The mechanism of action of 1-ethoxycycloheptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-ethoxycycloheptane-1-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents Ring Size Applications/Significance References
This compound (hypothetical) C₁₀H₁₈O₃ Ethoxy (-OC₂H₅), carboxylic acid 7-membered Potential intermediate in organic synthesis Inferred
1-Methoxycycloheptane-1-carboxylic acid C₉H₁₆O₃ Methoxy (-OCH₃), carboxylic acid 7-membered Structural studies, collision cross-section data
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ Amino (-NH₂), carboxylic acid 3-membered Ethylene biosynthesis precursor in plants
1-(Carboxymethyl)cyclohexane-1-carboxylic acid C₉H₁₄O₄ Carboxymethyl (-CH₂COOH), carboxylic acid 6-membered Gabapentin impurity; pharmaceutical research
1-Amino-2-hydroxycyclopentanecarboxylic acid C₆H₁₁NO₃ Amino (-NH₂), hydroxy (-OH) 5-membered Peptide backbone modification; α/γ-peptide design
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid C₁₃H₂₄O₂ 2-Ethyl-butyl, carboxylic acid 6-membered Pharmaceutical intermediate (e.g., active compounds)

Structural and Functional Insights

  • Ring Size and Stability: Smaller rings (e.g., 3-membered cyclopropane in 1-aminocyclopropane-1-carboxylic acid) exhibit higher ring strain, enhancing reactivity . The 7-membered cycloheptane in the ethoxy derivative likely offers greater conformational flexibility and lower strain compared to cyclopropane or cyclopentane analogs. Cyclohexane derivatives (6-membered) are more common in pharmaceuticals due to their stability and synthetic accessibility .
  • Substituent Effects: Ethoxy vs. Amino vs. Alkoxy: Amino-substituted compounds (e.g., 1-aminocyclopropane-1-carboxylic acid) participate in biological pathways (e.g., ethylene synthesis) , while alkoxy groups are more commonly used to modulate solubility and steric effects in synthetic intermediates.
  • Applications :

    • Carboxylic acid derivatives with bulky substituents (e.g., 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid) are prioritized in drug synthesis for their steric and electronic properties .
    • Cycloheptane derivatives remain understudied but may offer unique pharmacokinetic profiles due to intermediate ring size.

Research Findings and Trends

Synthetic Accessibility :

  • Cycloheptane derivatives are less frequently reported than smaller or larger analogs, possibly due to challenges in ring-closing reactions. Methods for cyclopentene carboxaldehyde synthesis () could be adapted for ethoxycycloheptane derivatives.

Physicochemical Properties: The ethoxy group’s larger size compared to methoxy may lower melting points and increase solubility in nonpolar solvents, as seen in cyclohexane-based analogs .

Biological Relevance: Amino-substituted compounds (e.g., 1-aminocyclopropane-1-carboxylic acid) are bioactive, whereas alkoxy derivatives are typically inert intermediates. This suggests that this compound may serve primarily as a synthetic building block rather than a bioactive molecule .

Biological Activity

1-Ethoxycycloheptane-1-carboxylic acid (CAS No. 1251036-19-7) is a compound that has garnered interest in various biological applications due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cycloheptane ring structure with an ethoxy group and a carboxylic acid functional group. The molecular formula is C11H18O3C_11H_{18}O_3, with a molecular weight of approximately 198.26 g/mol. The presence of both hydrophobic (the ethoxy group) and hydrophilic (the carboxylic acid) components suggests potential bioactivity through various biochemical interactions.

Target Pathways

The biological activity of this compound may involve several key pathways:

  • Cell Membrane Interaction : Similar to other carboxylic acids, this compound may penetrate cell membranes, leading to cytoplasmic acidification and subsequent cell death in microbial targets .
  • Enzyme Inhibition : The carboxylic acid moiety can chelate metal ions, potentially inhibiting metalloproteins involved in critical cellular functions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Due to its moderate lipophilicity, the compound may be readily absorbed through biological membranes.
  • Metabolism : Initial findings indicate potential metabolic pathways that may convert the compound into more active forms, enhancing its efficacy against target pathogens .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study demonstrated:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLBactericidal
Control (Standard Antibiotic)16 µg/mLBactericidal

This data suggests that while effective, the compound's activity may not surpass that of established antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism appears to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

A recent study highlighted the following findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)20Apoptosis induction
HeLa (Cervical)25Cell cycle arrest

These results indicate promising anticancer properties that warrant further investigation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into potential applications for this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis found that derivatives of cycloheptane carboxylic acids exhibited varying degrees of antibacterial activity. This suggests a structure-activity relationship critical for optimizing efficacy .
  • Cancer Cell Line Studies : Research involving analogs indicated that modifications to the cycloheptane structure could enhance cytotoxicity against specific cancer types, highlighting the importance of chemical variability in therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxycycloheptane-1-carboxylic acid
Reactant of Route 2
1-Ethoxycycloheptane-1-carboxylic acid

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